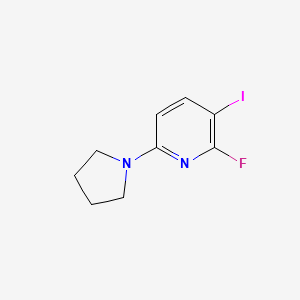

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

説明

特性

IUPAC Name |

2-fluoro-3-iodo-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2/c10-9-7(11)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVGKWCABZEKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673572 | |

| Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-32-4 | |

| Record name | 2-Fluoro-3-iodo-6-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity. This guide focuses on a particularly valuable, polysubstituted pyridine building block: 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine (CAS Number: 1203499-32-4).

This molecule is a prime example of a chemical intermediate designed for versatility and efficiency in medicinal chemistry programs. It incorporates three key structural motifs, each conferring distinct and advantageous properties:

-

A 2-fluoro substituent, which can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine nitrogen.

-

A 3-iodo group, serving as a versatile synthetic handle for the introduction of molecular complexity through various cross-coupling reactions.

-

A 6-(pyrrolidin-1-yl) moiety, a common feature in central nervous system (CNS) active compounds that can enhance solubility and provide a key interaction point with biological targets.

This document provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a plausible and detailed synthetic route, its reactivity profile, and its applications as a strategic building block in the synthesis of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective use in synthesis.

| Property | Value |

| CAS Number | 1203499-32-4 |

| Molecular Formula | C₉H₁₀FIN₂ |

| Molecular Weight | 292.09 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | Typically >97% (commercially available) |

While detailed, experimentally-derived spectroscopic data is often proprietary to the manufacturer, typical expected values based on the structure are provided below. Researchers should always confirm the identity and purity of their materials with their own analytical data.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the pyrrolidine protons (approximately 1.9-2.1 ppm and 3.4-3.6 ppm), and two doublets in the aromatic region for the pyridine ring protons.

-

¹³C NMR (101 MHz, CDCl₃): Key signals would be observed for the five distinct carbons of the pyridine ring, with the carbon bearing the fluorine showing a characteristic large coupling constant (¹JC-F). The four carbons of the pyrrolidine ring would also be present.

-

Mass Spectrometry (ESI+): The protonated molecule ([M+H]⁺) would be expected at m/z 293.0.

Synthesis and Manufacturing

While specific, proprietary manufacturing processes may vary, a logical and efficient synthesis of this compound can be conceptualized in a two-step sequence starting from the readily available 2,6-difluoropyridine. This proposed route leverages the differential reactivity of the fluorine atoms on the pyridine ring.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the regioselective substitution of one of the fluorine atoms of 2,6-difluoropyridine with pyrrolidine. The fluorine at the 6-position (para to the nitrogen) is generally more activated towards nucleophilic attack than the fluorine at the 2-position.

Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluoropyridine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base, followed by the slow addition of pyrrolidine (1.1 eq.).

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, 2-fluoro-6-(pyrrolidin-1-yl)pyridine, can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

Base: K₂CO₃ is a mild base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy for the substitution of the C-F bond.

Step 2: Electrophilic Iodination

The second step is the iodination of the electron-rich 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate. The strong electron-donating effect of the pyrrolidine group directs the electrophilic iodination to the ortho (C5) and para (C3) positions. Steric hindrance from the adjacent fluorine at C2 favors iodination at the C3 position.

Protocol:

-

Reaction Setup: Dissolve 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise. Other iodinating agents such as a mixture of iodine and periodic acid can also be used.[1]

-

Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

-

Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The final product, this compound, can be purified by recrystallization or flash column chromatography to yield a solid product.

Causality of Experimental Choices:

-

Iodinating Agent: NIS is a mild and easy-to-handle electrophilic iodine source, suitable for the iodination of activated aromatic rings.

-

Temperature Control: Starting the reaction at a low temperature helps to control the exothermicity and improve the regioselectivity of the iodination.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications, making it a powerful tool in combinatorial chemistry and lead optimization.

Reactivity Profile

Caption: Key reaction pathways for the title compound.

-

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position: The carbon-iodine bond is the most reactive site for traditional cross-coupling reactions. This allows for the introduction of a wide array of substituents.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base is a robust method to form C-C bonds, enabling the synthesis of biaryl structures.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to aryl-alkyne scaffolds, which are important in many biologically active molecules.[2][3]

-

-

Nucleophilic Aromatic Substitution at the C2-Position: The C-F bond is less reactive than the C-I bond towards palladium catalysis but can be displaced by strong nucleophiles under forcing conditions (e.g., high temperature). This allows for late-stage introduction of oxygen, sulfur, or nitrogen nucleophiles.

Applications in Drug Discovery and Development

While public domain literature does not yet extensively detail the direct incorporation of this compound into named clinical candidates, its structural motifs are prevalent in patented and investigational compounds. It serves as an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets.

-

Kinase Inhibitors: The substituted pyridine core is a well-established scaffold for inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The pyrrolidine moiety can occupy hydrophobic pockets, while the functionality introduced at the C3 position via cross-coupling can be tailored to target specific regions of the ATP-binding site.

-

CNS Agents: The pyrrolidine ring is a common feature in compounds designed to cross the blood-brain barrier and act on central nervous system targets. The ability to diversify the molecule at the C3 position makes this building block attractive for developing novel treatments for neurodegenerative diseases and psychiatric disorders.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for CAS 1203499-32-4 should be consulted before handling. However, a general hazard analysis based on its functional groups suggests the following precautions:

-

Toxicity: Halogenated pyridines and their derivatives should be considered as potentially toxic and harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its orthogonal reactive sites—the C-I bond for cross-coupling and the C-F bond for nucleophilic substitution—allow for a programmed and divergent synthesis of complex molecular architectures. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic use of such well-designed intermediates will be paramount to the success of future drug discovery programs.

References

An In-Depth Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthetic routes, reactivity, and potential applications of the heterocyclic building block, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. This document is intended to serve as a technical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: A Molecule of Strategic Importance

This compound is a trifunctionalized pyridine derivative of significant interest in the design and synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The unique arrangement of its substituents—a fluorine atom, an iodine atom, and a pyrrolidine moiety—offers a versatile platform for a variety of chemical transformations.

The pyridine core is a ubiquitous scaffold in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a lead compound. The iodo group serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Finally, the pyrrolidin-1-yl group, a saturated N-heterocycle, can impart improved solubility and provides a three-dimensional structural element that can be crucial for optimizing ligand-receptor interactions.

This guide will delve into the known and predicted properties of this compound, outline plausible synthetic strategies, and discuss its potential applications as a key intermediate in the synthesis of biologically active molecules.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key physicochemical properties. Commercial suppliers such as BLDpharm indicate the availability of spectral data including NMR, HPLC, and LC-MS upon request, which is recommended for researchers to obtain for definitive characterization[1].

| Property | Predicted/Known Value | Source/Justification |

| Molecular Formula | C₉H₁₀FIN₂ | Based on chemical structure |

| Molecular Weight | 308.09 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Similar substituted halopyridines are solids |

| Melting Point | Not reported. Predicted to be in the range of 50-100 °C. | Based on melting points of similar substituted pyridines. For example, 2-Fluoro-3-iodopyridine has a melting point of 44-48 °C. |

| Boiling Point | Not reported. Expected to be >200 °C at atmospheric pressure. | High molecular weight and polar nature suggest a high boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF). Limited solubility in non-polar solvents and water. | The pyrrolidine and pyridine nitrogen atoms can act as hydrogen bond acceptors, while the overall molecule has significant non-polar character. |

| pKa | Not reported. The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effects of the fluorine and iodine atoms decrease the basicity of the pyridine nitrogen compared to pyridine itself. |

Spectroscopic Characterization: A Predictive Analysis

While specific spectra are not publicly available, a predictive analysis based on the structure is provided below. Researchers should acquire experimental data for confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the pyrrolidine ring. The aromatic protons will likely appear as doublets, with their chemical shifts influenced by the electronic effects of the substituents. The pyrrolidine protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be significantly affected by the attached fluorine and iodine atoms.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a doublet due to coupling with the adjacent aromatic proton.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 308, along with characteristic isotopic patterns for iodine.

Synthesis and Reactivity

Plausible Synthetic Routes

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible retro-synthetic analysis suggests a multi-step sequence starting from commercially available pyridines.

Caption: Key reactive sites of this compound.

-

The Carbon-Iodine Bond: The C-I bond at the 3-position is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, via reactions such as:

-

Suzuki-Miyaura Coupling: with boronic acids or esters.

-

Sonogashira Coupling: with terminal alkynes.

-

Heck Coupling: with alkenes.

-

Buchwald-Hartwig Amination: with amines.

-

Stille Coupling: with organostannanes.

-

-

The Carbon-Fluorine Bond: The C-F bond at the 2-position is generally less reactive than the C-I bond in cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions with strong nucleophiles.

-

The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and allows it to act as a ligand for metal catalysts.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of high value in medicinal chemistry. This compound serves as an excellent starting point for the synthesis of libraries of compounds for screening against various biological targets.

The strategic functionalization at the 3-position via cross-coupling reactions allows for the exploration of the chemical space around the pyridine core, which is crucial for optimizing binding interactions with target proteins. The fluorine atom can enhance the potency and metabolic stability of the final compounds, while the pyrrolidine ring can improve solubility and provide specific steric and electronic interactions.

Substituted pyridines are key components in a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The versatility of this compound makes it a valuable building block for the discovery of novel therapeutics in these and other areas.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For related compounds like 4-(Pyrrolidin-1-yl)pyridine, hazards include being toxic if swallowed and causing severe skin burns and eye damage.[2] It is prudent to handle this compound with similar precautions.

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its trifunctional nature allows for selective and versatile chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. While detailed experimental data is sparse in the public domain, this guide provides a solid foundation for researchers to understand its predicted properties, devise synthetic strategies, and explore its applications in the quest for novel therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable and scientifically sound synthesis pathway for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights, and practical, step-by-step experimental protocols.

I. Strategic Approach: A Two-Step Synthesis

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a commercially available starting material. The core strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto a di-substituted pyridine ring.

-

Electrophilic Aromatic Substitution (SEAr): Regioselective iodination of the resulting intermediate to yield the final product.

This approach is predicated on the well-established reactivity of halopyridines and the directing effects of the substituents on the pyridine ring.

II. The Synthetic Pathway: From Difluoropyridine to the Final Product

The proposed synthesis begins with 2,6-difluoropyridine, a readily accessible precursor.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

The initial step involves the nucleophilic aromatic substitution of a fluoride atom on 2,6-difluoropyridine with pyrrolidine. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 6-positions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The reaction proceeds via a Meisenheimer-like intermediate. The nucleophilic pyrrolidine attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it.[1] The subsequent loss of a fluoride ion restores the aromaticity of the ring, yielding the desired product. Due to the symmetry of 2,6-difluoropyridine, the substitution can occur at either the 2- or 6-position, leading to the same product.

Caption: Mechanism of the SNAr reaction.

Experimental Protocol:

-

To a solution of 2,6-difluoropyridine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.1 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of this compound

The second and final step is the regioselective iodination of the intermediate, 2-fluoro-6-(pyrrolidin-1-yl)pyridine. This transformation is an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the electronic effects of the substituents on the pyridine ring.

-

Pyrrolidin-1-yl group (at C6): This is a strong activating group and is an ortho, para-director.

-

Fluoro group (at C2): This is a deactivating group and is an ortho, para-director.

The powerful activating and directing effect of the pyrrolidino group at the 6-position will dominate, directing the incoming electrophile (I⁺) to the ortho (C5) and para (C3) positions. Steric hindrance from the pyrrolidino group might slightly disfavor substitution at the C5 position. The fluorine atom at C2 deactivates the ring, but its directing effect also favors substitution at the C3 position (para to the fluorine). Therefore, the major product is anticipated to be the 3-iodo isomer.

Choice of Iodinating Agent:

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent suitable for this transformation.[2][3] The reaction is often carried out in a polar solvent like acetonitrile.

Mechanism of Electrophilic Iodination:

The reaction is believed to proceed through the formation of an iodonium ion, which then attacks the electron-rich pyridine ring to form a sigma complex (Wheland intermediate). The positive charge in this intermediate is resonance-stabilized. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final iodinated product.

Caption: Mechanism of electrophilic iodination.

Experimental Protocol:

-

Dissolve 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq.) in acetonitrile.

-

Add N-iodosuccinimide (NIS, 1.1 eq.) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

III. Data Summary

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Expected Yield |

| 1 | Nucleophilic Aromatic Substitution | 2,6-Difluoropyridine | Pyrrolidine, K₂CO₃ | DMSO | 80-100 °C | 70-85% |

| 2 | Electrophilic Iodination | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine | N-Iodosuccinimide (NIS) | Acetonitrile | Room Temp. | 60-75% |

IV. Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategy leverages fundamental principles of organic chemistry, including nucleophilic and electrophilic aromatic substitution, with a strong emphasis on regiochemical control. The provided experimental protocols offer a practical guide for researchers in the field of medicinal chemistry and drug development to access this and structurally related compounds for further investigation.

V. References

-

Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16920-16923. --INVALID-LINK--

-

Stack, J. A., & Wermuth, C. G. (Eds.). (2011). The practice of medicinal chemistry. Academic press.

-

Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. --INVALID-LINK--

-

Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and BF₃-H₂O: Efficient Halogenation of Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. --INVALID-LINK--

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. --INVALID-LINK--

-

Olah, G. A., Qi, W., & Prakash, G. K. S. (1993). Perfluorinated Resinsulfonic Acid (Nafion-H) Catalyzed Iodination of Aromatics with N-Iodosuccinimide. The Journal of Organic Chemistry, 58(15), 4151–4153. --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Fluoro-3-iodopyridine synthesis. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2022, December 30). 2-Fluoro-6-(pyrrolidin-1-yl)pyridine. Retrieved from --INVALID-LINK--

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--

-

Matyjaszewski, K., & Davis, T. P. (Eds.). (2002). Handbook of radical polymerization. John Wiley & Sons.

-

L'abbé, G. (1984). The Chemistry of Diazonium and Diazo Groups. In S. Patai (Ed.), The Chemistry of Functional Groups. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--

-

Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from --INVALID-LINK--

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved from --INVALID-LINK--

-

PubMed Central. (n.d.). Regioselective C–H Bond Amination by Aminoiodanes. Retrieved from --INVALID-LINK--

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved from --INVALID-LINK--

-

Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from --INVALID-LINK--

References

Spectroscopic Characterization of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction

Substituted pyridines are a cornerstone of modern chemical research, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a pyrrolidinyl group, imparts a unique combination of steric and electronic properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior. This guide will delve into the expected spectroscopic signatures of this molecule and provide the rationale behind the interpretation of its spectral data.

Synthesis Pathway

A plausible synthetic route to this compound is outlined below. The selection of reagents and reaction conditions is critical to achieving the desired product with high yield and purity.

potential applications of substituted pyridines in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have cemented its role in the development of a multitude of FDA-approved drugs. This guide provides a comprehensive exploration of the potential applications of substituted pyridines, delving into their significance across diverse therapeutic areas, the rationale behind their design as modulators of key biological pathways, and the synthetic strategies employed to access these critical pharmacophores. We will examine their role as kinase inhibitors in oncology, their impact on the central nervous system, and their application in combating infectious diseases, offering field-proven insights for drug discovery and development professionals.

The Pyridine Moiety: A Privileged Pharmacophore

The pyridine scaffold's prevalence in pharmaceuticals is not coincidental. Its intrinsic properties make it an exceptionally versatile building block for drug design. The nitrogen atom within the aromatic ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1][2] Furthermore, the pyridine ring can serve as a bioisostere for a phenyl ring, offering a means to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[1][3][4] The strategic placement of various substituents around the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, enabling precise interactions with target proteins.[1]

A recent analysis of drugs approved by the US Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 of these new molecular entities contained a pyridine ring, highlighting the continued importance of this scaffold in contemporary drug discovery.[5][6] These pyridine-containing drugs span a wide range of therapeutic areas, with a significant number being developed as anticancer agents and for treating central nervous system (CNS) disorders.[6][7]

Therapeutic Applications of Substituted Pyridines

The versatility of the pyridine scaffold is evident in the broad spectrum of diseases for which pyridine-containing drugs have been developed.[8]

Oncology: Targeting the Kinome and Beyond

A substantial portion of recently approved pyridine-containing drugs are indicated for cancer treatment.[5][6] Many of these act as kinase inhibitors, leveraging the pyridine core to interact with the ATP-binding pocket of various kinases.[1][9] The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.[10]

Table 1: Selected FDA-Approved Pyridine-Containing Kinase Inhibitors in Oncology

| Drug Name | Target Kinase(s) | Type of Cancer |

| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |

| Sorafenib | VEGFR, PDGFR, RAF kinases | Renal cell carcinoma, hepatocellular carcinoma |

| Regorafenib | VEGFR, KIT, RET, RAF kinases | Colorectal cancer, gastrointestinal stromal tumors |

| Abemaciclib | CDK4, CDK6 | Breast cancer |

This table is a representative sample and not exhaustive.[11]

The design of these inhibitors often involves the strategic placement of substituents on the pyridine ring to occupy specific sub-pockets within the ATP-binding site, thereby enhancing potency and selectivity.[12][13] Beyond kinase inhibition, substituted pyridines have been explored as inhibitors of other cancer-relevant targets, including androgen receptors and tubulin polymerization.[9][14] The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, has emerged as a particularly successful core for developing potent and selective kinase inhibitors.[12][13]

Experimental Workflow: Kinase Inhibition Assay

Below is a generalized workflow for assessing the inhibitory activity of a novel substituted pyridine against a target kinase.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Central Nervous System (CNS) Disorders

The pyridine scaffold is also a prominent feature in drugs targeting the CNS.[7] Its ability to participate in crucial interactions with neurotransmitter receptors and transporters makes it a valuable component in the design of neurologically active agents. For instance, substituted pyridines have been identified as potent inhibitors of the dopamine transporter (DAT), which are under investigation for the treatment of various neurological and psychiatric disorders.[1][15] The nitrogen atom in the pyridine ring can act as a key pharmacophoric element, mimicking the interactions of endogenous ligands.

Table 2: Examples of Pyridine-Containing Drugs for CNS Disorders

| Drug Name | Primary Mechanism of Action | Therapeutic Indication |

| Pyridostigmine | Acetylcholinesterase inhibitor | Myasthenia gravis |

| Tacrine | Acetylcholinesterase inhibitor | Alzheimer's disease |

| Nikethamide | Respiratory stimulant | Respiratory depression |

This table provides illustrative examples.[5]

The development of CNS-active compounds presents the additional challenge of crossing the blood-brain barrier. The physicochemical properties of the pyridine ring, which can be modulated through substitution, play a critical role in achieving the desired pharmacokinetic profile for brain penetration.

Logical Relationship: Bioisosteric Replacement of Phenyl with Pyridine

The substitution of a phenyl ring with a pyridine ring is a common strategy in medicinal chemistry to improve a compound's properties.

Caption: The impact of bioisosteric replacement of a phenyl ring with a pyridine ring.

Infectious Diseases

The pyridine nucleus is also a key component of several anti-infective agents.[16][17] Isoniazid, a cornerstone of tuberculosis treatment, is a simple pyridine derivative.[5] The pyridine scaffold has been incorporated into a wide range of compounds with antibacterial, antifungal, and antiviral activities.[2][18][19] For example, pyridine derivatives have shown inhibitory activity against various viral targets, including HIV reverse transcriptase and hepatitis C virus (HCV) polymerase.[20][21][22]

Synthesis of Substituted Pyridines

The widespread application of substituted pyridines in medicinal chemistry has driven the development of numerous synthetic methodologies for their preparation.

Classical Named Reactions

Several classical named reactions remain foundational for the synthesis of the pyridine core.

-

Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1][18] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly useful for preparing symmetrically substituted pyridines.[1]

-

Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to yield highly substituted pyridines.[1]

Modern Synthetic Approaches

In addition to classical methods, modern organic synthesis has provided a plethora of new techniques for constructing the pyridine ring, including various transition-metal-catalyzed cross-coupling and cyclization reactions. These methods offer greater control over regioselectivity and allow for the introduction of a wider range of functional groups.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

The following is a general procedure for the synthesis of 1,4-dihydropyridines, which are precursors to substituted pyridines.[1]

Materials:

-

Aldehyde (1 equivalent)

-

β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonium acetate (1.2 equivalents)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and the ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

-

Collect the solid product by filtration and wash with cold solvent.

-

The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).

Future Perspectives

The pyridine scaffold will undoubtedly continue to be a central theme in drug discovery. The development of novel synthetic methodologies will enable the exploration of previously inaccessible chemical space, leading to the identification of new pyridine derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of disease deepens, the rational design of substituted pyridines targeting novel biological pathways will pave the way for the next generation of innovative therapeutics. The inherent versatility of the pyridine ring ensures its enduring legacy as a cornerstone of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sarchemlabs.com [sarchemlabs.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 22. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

Abstract

2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of electron-donating and electron-withdrawing substituents creates a nuanced reactivity profile, offering multiple avenues for synthetic diversification. This guide provides a comprehensive analysis of the molecule's electronic structure to delineate its primary electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity in key transformation classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. This document serves as a predictive roadmap for synthetic chemists aiming to leverage this versatile building block in complex molecule synthesis.

Introduction

Substituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The pyridine ring's intrinsic electron-deficient nature, a consequence of the electronegative nitrogen heteroatom, sets it apart from its carbocyclic counterpart, benzene.[1] This inherent electronic bias makes pyridine and its derivatives particularly susceptible to nucleophilic attack while being relatively deactivated towards electrophiles.[1][2]

The strategic functionalization of the pyridine ring allows for precise control over its reactivity. In this compound, we observe a compelling interplay of electronic effects. A potent electron-donating group (pyrrolidinyl) is positioned alongside two electron-withdrawing halogens (fluoro and iodo), creating a molecule with distinct and predictable sites for both nucleophilic and electrophilic engagement. Understanding this electronic landscape is paramount for its effective utilization in drug development and synthetic chemistry.

Electronic Structure Analysis

The reactivity of any specific position on the this compound ring is a direct consequence of the cumulative electronic influence of its substituents.

The Pyridine Core

The nitrogen atom in the pyridine ring is sp² hybridized and more electronegative than carbon. It withdraws electron density from the ring carbons via the sigma framework (inductive effect), rendering the entire ring system electron-poor. This deactivation is particularly pronounced at the α-positions (C2 and C6) and the γ-position (C4).

Analysis of Substituent Effects

The overall electronic distribution is a finely tuned balance between inductive and resonance (mesomeric) effects of the three substituents.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Net Electronic Effect |

| -F (Fluoro) | C2 | Strong | Weak | Strongly Electron-Withdrawing |

| -I (Iodo) | C3 | Weak | Weak | Weakly Electron-Withdrawing |

| -N(CH₂)₄ (Pyrrolidinyl) | C6 | Weak | Strong | Strongly Electron-Donating |

The most dominant influence is the powerful +M (electron-donating) effect of the pyrrolidinyl group. The lone pair of electrons on the pyrrolidine's nitrogen atom delocalizes into the pyridine π-system, significantly increasing the electron density at the ortho (C5) and para (C3) positions relative to itself.

Resonance Contributions

The delocalization of the pyrrolidinyl lone pair is critical to understanding the molecule's nucleophilic character. Key resonance structures illustrate this enrichment of the ring.

Caption: Resonance delocalization from the C6-pyrrolidinyl group.

These resonance forms explicitly show an accumulation of negative charge (increased electron density) at positions C5 and C3, marking them as the most probable sites for attack by electrophiles.

Identification of Nucleophilic Sites

Nucleophilic centers are electron-rich and seek to react with electron-deficient species.

The Pyridine Ring Nitrogen (N-1)

The most fundamental nucleophilic site is the lone pair of electrons on the pyridine nitrogen. This lone pair resides in an sp² orbital and is not part of the aromatic π-system, making it readily available for bonding.

-

Reactivity: It is the primary site of protonation by acids and alkylation by electrophiles like methyl iodide, forming a pyridinium salt.

-

Basicity: The electron-withdrawing effects of the adjacent fluorine and the iodine at C3 reduce its basicity compared to unsubstituted pyridine. However, it remains a significant center of basicity and nucleophilicity.

The Pi System as a Nucleophile (Electrophilic Aromatic Substitution - EAS)

Despite the ring's overall deactivation by the nitrogen atom, the potent C6-pyrrolidinyl group sufficiently activates the ring for EAS.

-

Regioselectivity: The directing effects of the substituents converge to strongly favor one position.

-

The pyrrolidinyl group (+M) strongly activates and directs ortho and para (C5 and C3).

-

The fluoro group (-I) deactivates the ring but directs incoming electrophiles meta to itself (C4, C6).

-

The iodo group (-I) also deactivates and directs meta (C2, C4).

-

Caption: General workflow for Electrophilic Aromatic Substitution (EAS) at C5.

Identification of Electrophilic Sites

Electrophilic centers are electron-poor and are susceptible to attack by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the halogens creates several such sites.

C2-F Bond: Nucleophilic Aromatic Substitution (SNAr)

The carbon at the C2 position is highly electrophilic. It is bonded to the strongly electronegative fluorine atom and is ortho to the ring nitrogen, both of which withdraw electron density.

-

Mechanism: This position is primed for Nucleophilic Aromatic Substitution (SNAr). Attack by a nucleophile (Nu⁻) at C2 forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by resonance, particularly by a structure that places the negative charge on the electronegative ring nitrogen.

-

Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the departing anion. Pyridines with leaving groups at the 2 and 4 positions are particularly reactive towards nucleophiles.[3]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C2.

C3-I Bond: Transition-Metal-Catalyzed Cross-Coupling

The carbon-iodine bond is the key site for a vast array of powerful C-C and C-heteroatom bond-forming reactions.

-

Reactivity: While iodine is a good leaving group for SNAr, the C3 position is less electronically activated for this pathway than C2.[3] However, the C-I bond is relatively weak and highly susceptible to oxidative addition by low-valent transition metal catalysts, most notably Palladium(0) and Copper(I).[4][5][6]

-

Common Reactions: This site is ideal for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino groups, among others.[4][6][7] This makes the C3-iodo position arguably the most synthetically versatile site on the molecule for strategic diversification.

Other Ring Carbons (C4)

The C4 position is also an electrophilic site, being para to the ring nitrogen. In pyridines bearing a good leaving group at C4, SNAr is highly favorable.[3] In this specific molecule, while there is no leaving group at C4, it remains an electron-deficient center. Strong, hard nucleophiles could potentially add to this position under forcing conditions, but reactions at C2 and C3 are far more probable.

Summary of Reactivity

The distinct electronic nature of each position on the this compound ring dictates a clear hierarchy of reactivity.

Caption: Summary of primary reactive sites.

| Site | Position | Primary Reactivity | Most Probable Reaction(s) | Rationale |

| N | 1 | Nucleophilic / Basic | Protonation, Alkylation, Coordination to Metals | Available sp² lone pair. |

| C | 2 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Activated by adjacent N and F; F is a good leaving group. |

| C | 3 | Electrophilic | Transition-Metal Cross-Coupling | Weak C-I bond is ideal for oxidative addition. |

| C | 4 | Electrophilic | (Minor) Nucleophilic Addition | Activated by para N, but less reactive than C2. |

| C | 5 | Nucleophilic | Electrophilic Aromatic Substitution (EAS) | Strongly activated by ortho pyrrolidinyl group. |

| C | 6 | (Inert) | - | Strong C-N bond; attached to activating group. |

Illustrative Experimental Protocols

The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures must be followed.

Protocol 6.1: Suzuki-Miyaura Cross-Coupling at C3

-

Objective: To couple an arylboronic acid to the C3 position.

-

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).

-

Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 6.2: Nucleophilic Aromatic Substitution at C2

-

Objective: To displace the C2-fluorine with an oxygen nucleophile (e.g., sodium methoxide).

-

Methodology:

-

To a round-bottom flask, add this compound (1.0 equiv) and dissolve in anhydrous dimethyl sulfoxide (DMSO).

-

Add sodium methoxide (1.5 equiv) portion-wise at room temperature. A color change may be observed.

-

Heat the reaction to 60-80 °C and monitor for the consumption of starting material by TLC or LC-MS.

-

After completion, carefully pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue via flash chromatography to isolate the 2-methoxy-3-iodo-6-(pyrrolidin-1-yl)pyridine product.

-

Confirm the structure and purity using appropriate spectroscopic methods.

-

Conclusion

This compound is a textbook example of how substituent effects can be harnessed to achieve highly selective chemical transformations. Its reactivity is logically partitioned: the electron-rich C5 position and the basic N1 nitrogen are prime targets for electrophiles, while the electron-deficient C2 and C3 carbons serve as versatile handles for nucleophilic substitution and cross-coupling reactions, respectively. For the drug development professional and the synthetic chemist, this molecule is not merely a static structure but a dynamic tool, offering at least three distinct and orthogonal points for molecular elaboration. A thorough understanding of its electronic underpinnings, as detailed in this guide, is the key to unlocking its full synthetic potential.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a specialized heterocyclic building block crucial for modern medicinal chemistry and drug discovery. We will delve into its chemical properties, strategic applications, commercial availability, and essential handling protocols, offering field-proven insights to empower your research endeavors.

Introduction: A Strategically Designed Scaffolding for Modern Drug Discovery

This compound is a polysubstituted pyridine derivative engineered for versatility in synthetic chemistry. Its structure is not a random assortment of functional groups; rather, it is a carefully designed scaffold that offers orthogonal chemical handles for complex molecule synthesis. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to form key interactions with biological targets and impart favorable physicochemical properties.[1][2] The strategic placement of three distinct substituents—a fluorine atom, an iodine atom, and a pyrrolidine ring—provides chemists with a powerful tool for generating novel molecular entities.

The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is widely used to enhance aqueous solubility, introduce a three-dimensional character to an otherwise flat aromatic system, and explore critical binding interactions within protein active sites.[3] The fluorine atom serves as a bioisostere for hydrogen but can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Finally, the iodine atom is an exceptionally versatile handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the efficient and controlled introduction of further complexity. This combination makes the title compound a high-value intermediate for constructing compound libraries aimed at identifying next-generation therapeutics.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. The key characteristics of this compound are summarized below. While specific batches may vary slightly, this data represents typical specifications offered by commercial suppliers.

| Property | Value | Source |

| CAS Number | 1203499-32-4 | [4] |

| Molecular Formula | C₉H₁₀FIN₂ | Chemical-Suppliers.com |

| Molecular Weight | 292.09 g/mol | Sigma-Aldrich |

| Appearance | Typically a solid (e.g., powder or crystals) | [5] |

| Purity | Generally >95% (Varies by supplier) | 2a biotech |

| Synonyms | No common synonyms found | 2a biotech |

Note: Purity and exact form should always be confirmed by consulting the Certificate of Analysis (CoA) from the specific supplier for the lot being used.

Reactivity Profile and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which stems directly from its unique substitution pattern. The electron-withdrawing nature of the fluorine and the pyridine nitrogen makes the ring electron-deficient, influencing the reactivity of the iodo group.

The primary point of synthetic transformation is the carbon-iodine bond. This position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse functional groups, which is a cornerstone of modern library synthesis for drug discovery.

Below is a conceptual workflow illustrating the use of this compound as a substrate in a Suzuki cross-coupling reaction, a fundamental transformation in medicinal chemistry for creating carbon-carbon bonds.

Caption: Workflow of a Suzuki cross-coupling reaction.

Causality in Experimental Design: The choice of a palladium catalyst, a specific base, and solvent is critical and interdependent. For instance, a sterically hindered biarylphosphine ligand on the palladium center might be chosen to improve catalytic turnover for a particularly challenging boronic acid substrate. The base is not merely a proton scavenger; it is integral to the transmetalation step of the catalytic cycle. This systematic approach allows for the rational synthesis of a diverse library of analogs from a single, high-value starting material.

Commercial Availability and Procurement

Reliable access to high-quality starting materials is paramount for any research program. This compound is available from several specialized chemical suppliers who cater to the research and development market.

| Supplier | Product Name/Identifier | Availability |

| Sigma-Aldrich (Merck) | This compound AldrichCPR | Research quantities[6][7] |

| BLDpharm | This compound | Bulk and research quantities[4] |

| Fluorochem | This compound | Research quantities (Distributed via CymitQuimica)[8] |

| 2a biotech | This compound | Research quantities[9] |

Note: This list is not exhaustive and availability may vary by region. Researchers should always obtain a quote and verify stock levels directly with the supplier.

Essential Safety and Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of a rigorous safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following protocol is based on best practices for handling halogenated, nitrogen-containing heterocyclic compounds.[10]

Self-Validating Safety Workflow:

-

Engineering Controls Assessment:

-

Action: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood.

-

Rationale: This prevents inhalation of any fine powders or volatile impurities and provides a primary barrier of containment.

-

-

Personal Protective Equipment (PPE) Donning:

-

Action: Wear a flame-resistant lab coat, nitrile gloves (consider double-gloving), and ANSI-rated safety goggles or a full-face shield.

-

Rationale: Protects skin and eyes from direct contact. Halogenated organic compounds can be irritants and may be readily absorbed through the skin.

-

-

Material Handling and Dispensing:

-

Action: Use spark-proof tools. When transferring the solid, avoid creating dust. If the material is static, use an anti-static gun or weigh boat.

-

Rationale: Minimizes inhalation risk and prevents static discharge, which can cause fine powders to disperse.

-

-

Storage:

-

Action: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to protect against potential degradation.

-

Rationale: Protects the compound from moisture and atmospheric contaminants, ensuring its long-term purity and integrity.

-

-

Waste Disposal:

-

Action: Dispose of unused material and contaminated labware in a designated, labeled hazardous waste container for halogenated organic compounds.

-

Rationale: Ensures compliance with institutional and federal regulations and prevents environmental contamination.

-

Conclusion

This compound represents a prime example of a modern chemical building block designed for purpose. Its trifecta of functional groups provides a robust and flexible platform for synthetic chemists to build and diversify molecular scaffolds. For professionals in drug discovery, this reagent is not just a chemical; it is an enabling tool that facilitates the rapid exploration of chemical space, ultimately accelerating the journey from a synthetic concept to a potential therapeutic candidate. Its commercial availability from reputable suppliers ensures that this powerful tool is accessible to the broader scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1203499-32-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-フルオロ-6-(ピロリジン-1-イル)-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound for research | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Suzuki coupling protocols for 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

An in-depth guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, a key synthetic intermediate in pharmaceutical and materials science research. This document provides detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Fluoropyridines

The 2-fluoropyridine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of metabolic stability and hydrogen bond accepting capabilities. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its pKa and lipophilicity, which are critical parameters in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the straightforward synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[1][2]

This application note focuses on This compound , a highly functionalized building block. The presence of three distinct functionalities—a reactive iodine atom for cross-coupling, a fluorine atom for property modulation, and a pyrrolidinyl group influencing electronic properties—makes it a valuable substrate for creating diverse molecular libraries. The protocols detailed herein provide robust and reproducible methods for its arylation via Suzuki coupling.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][4][5][6] Understanding the fundamental steps is crucial for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine substrate. This is typically the rate-determining step. The C-I bond is significantly weaker and more reactive than the C-F bond, ensuring high selectivity for coupling at the 3-position.[3][7]

-

Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[9]

Substrate-Specific Challenges :

-

Catalyst Inhibition : The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a bulky, electron-rich phosphine ligand is critical to mitigate this effect and promote the desired catalytic turnover.[10]

-

Protodeboronation : Heteroaryl boronic acids can be susceptible to an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly in the presence of water and base.[10] Using the boronic acid in slight excess or employing more stable boronic esters can help minimize this pathway.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

An inert atmosphere (Nitrogen or Argon) is essential for these protocols to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.[7] All solvents should be degassed prior to use.

Protocol A: Standard Conditions using a Conventional Catalyst

This protocol employs a classic and widely available palladium catalyst system, making it an excellent starting point for general applications.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and water via syringe. A typical solvent ratio is 4:1 (v/v) dioxane to water, at a concentration of approximately 0.1 M with respect to the limiting reagent.[2]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.[7]

-

Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.

Protocol B: High-Efficiency Conditions using a Buchwald Precatalyst

This protocol utilizes a modern, highly active palladium precatalyst system, which can offer faster reaction times, lower catalyst loadings, and broader substrate scope, especially for challenging couplings.

Materials and Reagents:

-

This compound

-

Arylboronic acid or ester (1.5 equivalents)

-

SPhos Pd G3 Precatalyst (1-3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane or 2-Methyl-THF (anhydrous, degassed)

-

Glovebox or Schlenk line

-

Reaction vial with a screw cap

Step-by-Step Procedure:

-

Reaction Setup (in a glovebox): In a reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), SPhos Pd G3 precatalyst (2 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv).[11]

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of 0.1-0.2 M.

-

Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 1-4 hours.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol A (steps 7-8).

Data Presentation: Summary of Reaction Conditions

The table below summarizes typical parameters for the two protocols. Yields are representative and will vary depending on the specific arylboronic acid used.

| Parameter | Protocol A (Standard) | Protocol B (High-Efficiency) | Rationale |

| Substrate | This compound | This compound | Starting material for C-C bond formation. |

| Palladium Source | Pd(PPh₃)₄ | SPhos Pd G3 Precatalyst | Buchwald precatalysts offer higher activity and stability.[11] |

| Catalyst Loading | 2-5 mol% | 1-3 mol% | Higher activity of precatalyst allows for lower loading. |

| Ligand | Triphenylphosphine (integral to catalyst) | SPhos (integral to precatalyst) | Bulky, electron-rich ligands like SPhos excel with heteroaryl substrates.[12] |

| Base | K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | K₃PO₄ is a stronger base, often better for challenging couplings.[10] |

| Solvent System | 1,4-Dioxane / Water (4:1) | 1,4-Dioxane or 2-MeTHF | Anhydrous conditions can be beneficial with sensitive boronic acids. |

| Temperature | 90-100 °C | 80-110 °C | Sufficient thermal energy to overcome activation barriers. |

| Typical Time | 6-18 hours | 1-4 hours | More active catalyst systems dramatically reduce reaction time. |

| Expected Yield | 60-85% | 75-95% | Highly dependent on the boronic acid coupling partner. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles or sparging with argon for >30 mins).[10]3. Increase the temperature in 10 °C increments. |

| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions.2. Reaction time is too long. | 1. Switch to the corresponding boronic acid pinacol ester or MIDA boronate.[10]2. Use a more active catalyst system (Protocol B) to shorten the reaction time. |

| Formation of Homocoupled Byproducts | 1. Presence of oxygen.2. Inefficient transmetalation step. | 1. Improve inert atmosphere technique.2. Try a different base (e.g., Cs₂CO₃ or KF) or a different solvent system. |

| Difficult Purification | 1. Residual palladium catalyst.2. Homocoupled boronic acid byproduct. | 1. Filter the crude product through a pad of Celite® and silica. Consider treatment with a palladium scavenger.2. Optimize stoichiometry to use less excess boronic acid. |

General Experimental Workflow

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]